Product packaging for Eplerenone(Cat. No.:CAS No. 107724-20-9)

Eplerenone

Numéro de catalogue: B1671536
Numéro CAS: 107724-20-9
Poids moléculaire: 414.5 g/mol
Clé InChI: JUKPWJGBANNWMW-VWBFHTRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eplerenone is a selective mineralocorticoid receptor antagonist (MRA) that competes with aldosterone for receptor binding in the distal renal tubules and other tissues . This mechanism promotes the excretion of sodium and water while conserving potassium, leading to its research value in studying blood pressure regulation and cardiac function . Its primary research applications are rooted in its clinical uses, which include the study of heart failure pathophysiology. Evidence from major clinical trials such as EPHESUS, which investigated post-myocardial infarction heart failure, and EMPHASIS-HF, which focused on chronic systolic heart failure, demonstrates that this compound reduces the risk of cardiovascular mortality and hospitalization . A key characteristic of this compound for investigative purposes is its high selectivity for the mineralocorticoid receptor, which results in a lower incidence of sex-hormone-related side effects (e.g., gynecomastia, impotence) compared to non-selective MRAs like spironolactone . This profile makes it a preferable compound for studies where such off-target effects could confound results. Researchers utilize this compound to explore mechanisms in hypertension, resistant hypertension, hyperaldosteronism, and the protective effects of aldosterone blockade on cardiac and vascular tissues . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B1671536 Eplerenone CAS No. 107724-20-9

Propriétés

IUPAC Name

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPWJGBANNWMW-VWBFHTRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046094
Record name Eplerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble, Very slightly soluble in water, with its solubility essentially pH dependent, 9.03e-03 g/L
Record name Eplerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPLERENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white crystalline powder

CAS No.

107724-20-9
Record name (+)-Eplerenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107724-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eplerenone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107724209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eplerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eplerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPLERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995V82D0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPLERENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eplerenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Pharmacology and Receptor Interactions of Eplerenone

Selective Mineralocorticoid Receptor Binding and Affinity

Eplerenone is distinguished by its high selectivity for the mineralocorticoid receptor, which underlies its specific pharmacological profile. drugbank.compatsnap.com This selectivity is a key difference when compared to older, non-selective antagonists like spironolactone (B1682167). nih.govmdpi.com

This compound demonstrates a significantly higher affinity for the mineralocorticoid receptor compared to other steroid receptors, such as the glucocorticoid, progesterone (B1679170), and androgen receptors. drugbank.comresearchgate.net This selectivity is a notable advantage over the first-generation MR antagonist, spironolactone, which exhibits considerable affinity for androgen and progesterone receptors, leading to a higher incidence of hormone-related side effects. mdpi.comjapscjournal.comnih.gov In contrast, this compound's affinity for these other steroid receptors is 100 to 1000 times lower than that of spironolactone. researchgate.net While this compound is highly selective, some in vitro studies have indicated that its affinity for the aldosterone (B195564) receptor may be up to 20 times lower than spironolactone, though it retains 50% to 75% of the potency in vivo. nih.govresearchgate.net

This table provides a qualitative comparison of the binding affinities of this compound and Spironolactone for various steroid receptors.

Upon binding to the mineralocorticoid receptor, aldosterone, the natural ligand, induces a conformational change in the receptor. This change facilitates the dissociation of chaperone proteins, dimerization of the receptor, and its translocation to the nucleus. nih.govnih.gov Once in the nucleus, the aldosterone-receptor complex binds to hormone response elements on the DNA, recruiting coactivators and initiating the transcription of target genes. nih.govnih.gov

This compound, acting as a competitive antagonist, binds to the mineralocorticoid receptor but does not induce the necessary conformational changes for its activation. wikipedia.orgnih.gov By occupying the ligand-binding site, this compound prevents aldosterone from binding and initiating the cascade of events leading to gene transcription. nih.govnih.gov Specifically, the binding of this compound to the MR's ligand-binding domain obstructs the interaction with coactivator peptides, thereby rendering the receptor transcriptionally inactive. nih.gov This blockade of transcriptional activation is the fundamental mechanism through which this compound exerts its pharmacological effects. nih.gov

Genomic and Non-Genomic Mechanisms of this compound Action

The actions of aldosterone, and consequently the effects of its antagonist this compound, are mediated through both genomic and non-genomic pathways. oup.com While the genomic pathway involves the regulation of gene expression and has a slower onset, the non-genomic pathway involves rapid signaling events that are independent of transcription and translation. ingentaconnect.comnih.gov

The classical genomic pathway of aldosterone action involves the binding of aldosterone to the mineralocorticoid receptor, leading to the regulation of gene expression. nih.govnih.gov This pathway is responsible for the long-term effects of aldosterone on salt and water balance. This compound, by blocking the mineralocorticoid receptor, directly inhibits this genomic pathway. nih.gov

Research has also shown that this compound can modulate the activity of other transcriptional factors. In a study on cardiac remodeling after myocardial infarction, this compound was found to suppress the increased transcriptional activities of activator protein 1 (AP-1) and nuclear factor kappaB (NF-κB). nih.govnih.gov This suggests that this compound's effects may extend beyond simple aldosterone blockade to involve the modulation of inflammatory and fibrotic signaling pathways.

In addition to its genomic effects, aldosterone can also elicit rapid, non-genomic responses in various tissues, including the cardiovascular system. oup.comingentaconnect.com These effects occur within minutes and are not dependent on gene transcription. ingentaconnect.com this compound has been shown to effectively block these non-genomic actions of aldosterone. nih.govnih.gov For instance, studies have demonstrated that this compound can prevent the rapid vasoconstriction and increases in intracellular calcium levels induced by aldosterone in vascular tissue. nih.govresearchgate.net

Some research suggests that both spironolactone and this compound may have non-genomic effects that are independent of aldosterone antagonism, such as promoting cardiomyocyte proliferation. nih.gov These findings indicate that the pharmacological actions of these drugs could be more complex than simply acting as MR antagonists. nih.govcdnsciencepub.com

A key target of aldosterone's non-genomic signaling is the sodium-hydrogen exchanger (NHE). nih.gov Aldosterone can rapidly stimulate NHE activity, leading to changes in intracellular pH and sodium concentration. oup.comnih.gov this compound has been shown to block this aldosterone-induced stimulation of the cardiac Na+/H+ exchanger. nih.gov This effect is mediated through the mineralocorticoid receptor but follows a non-genomic pathway. nih.gov The blockade of the NHE by this compound is thought to contribute to its protective effects in cardiovascular diseases. nih.govnih.gov

Table of Compounds

Influence on Rapid Non-Genomic Signaling Events

Dynamics of Intracellular Calcium Concentrations

This compound has been shown to influence intracellular calcium (Ca2+) levels, primarily by counteracting the nongenomic effects of aldosterone. Aldosterone can induce a rapid increase in intracellular Ca2+ in vascular tissues, a response that is effectively abolished by this compound. nih.gov This suggests that this compound can block the signaling pathways that lead to aldosterone-mediated increases in intracellular calcium. In studies on cardiomyocytes, this compound by itself has been observed to increase the levels of intracellular Ca2+. researchgate.net Furthermore, research on the failing heart has indicated that this compound can inhibit the intracrine action of Angiotensin II on the inward calcium current, an effect that can be reversed by aldosterone. nih.gov

Activation and Inhibition of Key Protein Kinases (e.g., PKC, ERK1/2)

This compound modulates the activity of several key protein kinases involved in cellular signaling pathways. It has been demonstrated to reverse the increased activity of Protein Kinase C (PKC) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2) that is promoted by aldosterone. researchgate.net In primary cardiac fibroblasts, this compound was found to inhibit the phosphorylation of ERK1/2 that was induced by the β-adrenergic agonist, isoproterenol. nih.gov However, the effects on ERK1/2 may be context-dependent, as one study on vascular smooth muscle cells reported that this compound did not affect ERK1/2 activation induced by either aldosterone or Angiotensin II. ahajournals.org In the same study, this compound was shown to block the aldosterone-induced activation of c-Jun N-terminal kinases (JNK). ahajournals.org

Interactions with Phosphatidylinositol 3-Kinase (PI3-K) Signaling

This compound interacts with the Phosphatidylinositol 3-Kinase (PI3-K)/Akt signaling pathway, which is crucial for cell survival and function. Studies have shown that the cardioprotective effects of this compound against myocardial infarction and ischemia/reperfusion injury in diabetic rats are mediated through the activation of the PI3K/Akt pathway. nih.govnih.govresearchgate.net Aldosterone's vasoconstrictor actions are linked to the PI3-K pathway, and this compound effectively blocks these nongenomic effects in vascular tissue. nih.gov By up-regulating the PI3K/Akt pathway, this compound can reduce apoptosis and cardiac injury markers. nih.gov

This compound's Impact on the Renin-Angiotensin-Aldosterone System (RAAS) Feedback Loops

As a mineralocorticoid receptor antagonist, this compound directly influences the feedback mechanisms of the Renin-Angiotensin-Aldosterone System (RAAS).

Effects on Plasma Renin Activity

By blocking the effects of aldosterone, this compound disrupts the negative feedback loop that aldosterone exerts on renin secretion. This typically results in a compensatory and sustained increase in plasma renin activity. drugbank.comdroracle.aiahajournals.org For instance, in hypertensive patients on ACE inhibitors or ARBs, the addition of this compound led to significant increases in total plasma renin concentrations. ahajournals.org Similarly, in a study on rats with induced hypothyroidism, this compound significantly increased serum renin levels. nih.gov However, in a specific population of oligo-anuric chronic hemodialysis patients, this compound did not have an effect on plasma renin activity. nih.gov

Modulation of Circulating Aldosterone Levels

Consistent with the increase in plasma renin activity, treatment with this compound generally leads to a subsequent rise in circulating aldosterone levels. drugbank.comdroracle.ai This is a physiological response to the blockade of mineralocorticoid receptors and the resulting increase in renin and angiotensin II. In hypertensive patients, the addition of this compound to an ACE inhibitor or ARB regimen resulted in substantial increases in mean serum aldosterone concentrations. ahajournals.org In a study involving hyperthyroid rats, this compound administration also caused a significant increase in aldosterone. nih.gov Conversely, in studies involving oligo-anuric hemodialysis patients and hypothyroid rats, this compound did not produce a significant change in plasma aldosterone concentrations. nih.govnih.gov

Interactive Data Table: Effects of this compound on RAAS Components

Study PopulationThis compound InterventionEffect on Plasma Renin ActivityEffect on Circulating Aldosterone Levels
Hypertensive Patients on ACEi/ARB ahajournals.orgAdded to existing therapy▲ Increased by 67.3-71.7%▲ Increased by 60.5-85.3%
Oligo-anuric Hemodialysis Patients nih.gov25 mg twice daily for 4 weeks↔ No significant effect↔ No significant effect
Hypothyroid Rats nih.govOral administration for 14 days▲ Significantly increased↔ No significant change
Hyperthyroid Rats nih.govOral administration for 14 days▲ Increased (compensatory)▲ Significantly increased

Preclinical Pharmacodynamics and Mechanistic Research of Eplerenone

Renoprotective Mechanisms in Experimental Animal Models

Attenuation of Glomerular and Tubular Damage

Eplerenone has shown efficacy in attenuating both glomerular and tubular damage in various preclinical models. In stroke-prone spontaneously hypertensive rats, this compound attenuated renal damage, including glomerular and tubular damage, independently of its blood pressure-lowering effects ahajournals.orgahajournals.org. Studies in diabetic rats have revealed that this compound reduces albuminuria and reverses histological changes such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis mdpi.com.

Anti-Proteinuric Effects in Non-Diabetic Chronic Kidney Disease Models

This compound has demonstrated notable anti-proteinuric effects in non-diabetic chronic kidney disease (CKD) models. In non-diabetic CKD patients, this compound effectively reduces albuminuria mdpi.comnih.gov. A significant reduction in 24-hour proteinuria has been observed with this compound treatment nih.gov. Specifically, in non-diabetic CKD patients who experienced persistent proteinuria despite long-term treatment with renin-angiotensin system (RAS) inhibitors, this compound treatment was associated with a 38% reduction in urinary protein excretion after 12 months researchgate.netnih.gov. Another study reported a 22% reduction in urinary albumin excretion in non-diabetic CKD patients after 8 weeks of add-on this compound to stable antihypertensive treatment including RAS-blockade plos.org. The addition of aldosterone (B195564) antagonists like this compound to ACE inhibitors or angiotensin II receptor blockers (ARBs) has been shown to reduce proteinuria in CKD revistanefrologia.com.

Table 1: Anti-Proteinuric Effects of this compound in Non-Diabetic CKD Models

Study Duration Patient Population (Non-Diabetic CKD) Baseline Treatment This compound Effect on Proteinuria Citation
12 months Patients with UPE ≥ 1.0 g/gCr RAS inhibitors 38% reduction in UPE researchgate.netnih.gov
8 weeks Patients with overt albuminuria RAS-blockade 22% reduction in urinary albumin plos.org
Not specified CKD patients ACEi/ARBs Reduced proteinuria revistanefrologia.com

Mitigation of Renal Vascular Inflammation and Sclerosis

This compound plays a crucial role in mitigating renal vascular inflammation and sclerosis. In preclinical models, such as stroke-prone spontaneously hypertensive rats, this compound reduced vascular inflammation, as well as vascular and glomerular sclerosis ahajournals.orgahajournals.org. It has been observed to inhibit glomeruli sclerosis and suppress the expression of vascular endothelial growth factor (VEGF) in Dahl salt-sensitive rats nih.gov. Furthermore, this compound retards the development of vascular inflammation and endothelial dysfunction nih.gov. In animal models, this compound reduces vascular inflammation and injury in both the heart and kidney tga.gov.au.

The activation of the mineralocorticoid receptor (MR) is implicated in inducing vascular inflammation and fibrinoid necrosis of small arteries and arterioles, as well as endothelial dysfunction nih.gov. This compound has also been shown to reduce vascular depositions in cyclosporine-treated rats researchgate.net. Excess MR activation is known to promote target organ dysfunction, vascular injury, and fibrosis plos.org.

Anti-Inflammatory and Anti-Fibrotic Mechanisms in Experimental Settings

This compound exerts its anti-inflammatory and anti-fibrotic effects through several key mechanisms in experimental settings.

Modulation of Immune Cell Infiltration (e.g., T-cells, Macrophages)

This compound modulates immune cell infiltration, particularly affecting T-cells and macrophages. It can modulate macrophage activation, shifting them towards an alternative activation phenotype nih.gov. This compound also prevents the expression of proinflammatory cytokines such as TNFα, Rantes, MCP-1, and IL-12, which are induced by aldosterone nih.gov. In mice with obesity induced by a high-fat diet, this compound improved macrophage infiltration in renal tissue researchgate.net.

In models of glomerulonephritis, this compound decreased glomerular macrophage infiltration, reduced monocyte chemoattractant protein-1 (MCP-1) expression, and significantly inhibited the infiltration of CD4+ and CD8+ T-cells and macrophages researchgate.net. It has also been shown to suppress macrophage infiltration in obese ob/ob and db/db mice researchgate.net. In coxsackievirus B3-induced myocarditis, this compound led to less immune cell infiltration, specifically monocytes/macrophages (CD11b+ cells) nih.gov. This compound mitigates inflammatory responses by hindering macrophage and monocyte infiltration plos.org. Additionally, this compound attenuated macrophage-to-myofibroblast transition (MMT) in the contralateral kidney of unilateral ureteral obstruction (UUO) rats nih.gov. In apolipoprotein E (ApoE) knockout mice, this compound prevented aortic plaque accumulation and macrophage infiltration oup.com.

Regulation of Cytokine and Inflammatory Mediator Production (e.g., IL-10, IL-17, NF-κB)

This compound regulates the production of various cytokines and inflammatory mediators. It prevents the expression of proinflammatory cytokines (e.g., TNFα, Rantes, MCP-1, IL-12) that are induced by aldosterone nih.gov. Aldosterone stimulation in dendritic cells has been shown to induce the secretion of IL-6 and TGF-β, which can promote a Th17 phenotype nih.gov. This compound can abolish the overexpression of MCP-1 and TNF-α in cases of high-fat diet-induced renal damage researchgate.net.

In anti-GBM glomerulonephritis, this compound decreased proinflammatory cytokines and chemoattractants (e.g., MCP-1, IL-6, osteopontin) and increased the production of the anti-inflammatory cytokine IL-10 in lymph nodes researchgate.net. It also lowered renal TNFα mRNA expression researchgate.net. While this compound did not significantly influence cardiac expression of proinflammatory cytokines like IL-6 and TNF-α in myocarditis, it significantly reduced intercellular adhesion molecule-1 (ICAM-1) protein content, indicating an immunomodulatory rather than immunosuppressive effect nih.gov.

Crucially, this compound has been shown to inhibit the upregulated expression of inducible nitric oxide synthase (iNOS) and activated p65 nuclear factor-kappa B (NF-κB) ahajournals.org. It is suggested that this compound suppresses iNOS induction by inhibiting NF-κB activation ahajournals.org. Furthermore, this compound can downregulate NF-κB signaling and its downstream inflammatory factors, including IL-6, cyclooxygenase-2 (COX-2), and TNF-α researchgate.net. Mineralocorticoid receptor activation itself leads to inflammation researchgate.net. This compound also contributes to inhibiting inflammatory injury and hindering the proliferation and activation of interstitial cells plos.org. Interleukin-17 (IL-17) is known to promote contractile dysfunction via the NF-κB signaling pathway nih.gov. Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that inhibits the production of proinflammatory mediators, including through the inhibition of NF-κB activation nih.govplos.orguminho.pt.

Reduction of Oxidative Stress (e.g., NAD(P)H Oxidase Inhibition)

This compound significantly contributes to the reduction of oxidative stress, largely through its inhibition of NAD(P)H oxidase. Studies have shown that this compound significantly decreases the expression of NAD(P)H oxidase subunits p22phox, p47phox, and gp91phox, as well as superoxide (B77818) anion production oup.com. In hyperlipidemic rabbits, this compound treatment reduced aortic superoxide generation and NAD(P)H oxidase activity oup.combrieflands.com. The ability of this compound to normalize superoxide generation and decrease NAD(P)H oxidase activity has been confirmed brieflands.com.

This compound reduces kidney damage by blocking NAD(P)H oxidase activity nih.gov. It prevents the increased expression of NOX-4, a subunit of NAD(P)H oxidase, induced by aldosterone/salt, and this effect correlates with a reduction in urinary 8-isoprostane levels, a marker of oxidative stress nih.gov. Aldosterone and high salt intake are associated with greater renal oxidative stress nih.gov. The inhibitory effect of this compound on reactive oxygen species (ROS) production is, at least in part, attributed to its inhibition of the NAD(P)H oxidase enzyme elsevier.es. This compound has been shown to normalize elevated biochemical oxidative stress markers, reduce ROS production, and restore glutathione (B108866) (GSH) levels, suggesting its antioxidant properties elsevier.es. In failing rat hearts, this compound inhibited the upregulated expression of NAD(P)H oxidase subunits (p22phox, p47phox, gp91phox) and significantly reduced superoxide anion production and NAD(P)H oxidase activity ahajournals.org. Mineralocorticoid receptor activation itself leads to oxidative stress d-nb.info. This compound has also been reported to increase renal antioxidant factors researchgate.net and inhibit further oxidative stress plos.org. Stimulation of the mineralocorticoid receptor is known to increase ROS production oup.com.

Table 2: this compound's Impact on Oxidative Stress Markers

Oxidative Stress Marker This compound Effect (Preclinical) Citation
NAD(P)H oxidase subunits (p22phox, p47phox, gp91phox) expression Significantly decreased ahajournals.orgoup.com
Superoxide anion production Significantly decreased ahajournals.orgoup.com
NAD(P)H oxidase activity Reduced ahajournals.orgoup.combrieflands.com
NOX-4 expression Prevented increase nih.gov
Urinary 8-isoprostane levels Reduced nih.gov
ROS production Decreased/Normalized elsevier.es
GSH levels Restored elsevier.es

Effects on Metabolic Parameters and Adipose Tissue in Experimental Obesity Models

Preclinical research has demonstrated that this compound exerts beneficial effects on metabolic parameters and adipose tissue in experimental obesity models, primarily by modulating MR activation in these tissues.

Improvement of Glucose Metabolism and Insulin (B600854) Sensitivity

In high-fat diet (HFD)-fed animal models of obesity, this compound treatment has been shown to reduce HFD-induced body weight gain and improve glucose metabolism. Specifically, it can lower fasting glucose levels and enhance glucose tolerance. The antagonism of the mineralocorticoid receptor by this compound diminishes insulin resistance associated with obesity. researchgate.netnih.govnih.gov

Modulation of Adipose Tissue RAAS Components and Inflammation

Mineralocorticoid receptor activation within adipose tissue is known to trigger inflammation and contribute to the development of metabolic syndrome. Preclinical studies indicate that this compound, by blocking the MR, can modify the components of the renin-angiotensin-aldosterone system (RAAS) locally in adipose tissue. In HFD-fed animals, this compound significantly lowers the elevated mRNA levels of RAAS molecules in adipose tissue. Furthermore, it reduces markers of inflammation and lipid metabolism components, suggesting that MR antagonism with this compound can mitigate inflammatory progression and cytokine induction in adipose tissue, thereby diminishing insulin resistance. researchgate.netnih.govnih.gov

Comparative Preclinical Pharmacology with Other Mineralocorticoid Receptor Antagonists

This compound's preclinical pharmacological profile has been compared with both older steroidal and newer non-steroidal mineralocorticoid receptor antagonists, highlighting its distinct characteristics.

Distinctions from Spironolactone (B1682167) in Preclinical Models

This compound, a second-generation steroidal MR antagonist, was developed to offer greater selectivity for the mineralocorticoid receptor compared to spironolactone, a first-generation steroidal MRA. This enhanced selectivity of this compound over other steroid hormone receptors, such as androgen and progesterone (B1679170) receptors, leads to a reduced risk of sex hormone-related adverse effects that are commonly associated with spironolactone in clinical settings. nih.govdroracle.aitandfonline.com While spironolactone is generally more potent at the MR, this compound exhibits much greater selectivity. Pharmacological differences also include more consistently demonstrated nongenomic properties for this compound and the presence of long-acting metabolites for spironolactone. nih.gov In some preclinical models, spironolactone has shown a greater antihypertensive effect, but this compound's improved selectivity is a key distinction. tandfonline.com Both agents can cause hyperkalemia, though the effect may appear greater with spironolactone at recommended doses. droracle.ai

Head-to-Head Preclinical Comparisons with Novel Non-Steroidal Mineralocorticoid Receptor Antagonists (e.g., Finerenone (B607456), KBP-5074, AZD9977)

Preclinical comparisons with novel non-steroidal MR antagonists reveal both similarities and distinctions in their pharmacological profiles:

Finerenone: Finerenone is a non-steroidal MRA that has shown a balanced distribution between the heart and kidney in experimental models, unlike steroidal MRAs like this compound, which preferentially concentrate in the kidneys. oup.comoup.compharmacytimes.com Preclinical studies suggest that finerenone can provide greater reduction in proteinuria and end-organ damage than this compound when compared at equinatriuretic doses (e.g., finerenone 1 mg/kg vs. This compound 30 mg/kg, or finerenone 10 mg/kg vs. 100 mg/kg in rats). nih.govresearchgate.net Finerenone also exhibits more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models at equinatriuretic doses compared to this compound. oup.comoup.com Finerenone is a full MR antagonist with a mixed mechanism of antagonism, involving impairment of several steps in the MR signaling pathway, and has a higher receptor binding affinity than this compound. tandfonline.comnih.gov

KBP-5074 (Ocedurenone): KBP-5074, now known as Ocedurenone, is a highly selective non-steroidal MRA. wikipedia.orgtandfonline.com Preclinical disease models indicate that KBP-5074 has shown better efficacy in lowering blood pressure and providing renal protection compared to this compound. tandfonline.commedrxiv.org In a rat model of mineralocorticoid-induced renal injury, KBP-5074 was more effective than this compound at preventing an increase in urinary albumin-to-creatinine ratio (UACR). researchgate.netnih.gov While both KBP-5074 and this compound blunted the reduction in serum potassium, KBP-5074 demonstrated an improved therapeutic index (calculated as the ratio of the concentration producing 50% maximal effect for increasing serum potassium to that for decreasing UACR) compared to this compound, suggesting a wider therapeutic window and potentially less potassium retention for a given renal protective effect. researchgate.netnih.gov KBP-5074 also exhibited greater potency than this compound in binding to the MR. tandfonline.com

AZD9977 (Balcinrenone): AZD9977, also known as Balcinrenone, is a first-in-class MR modulator. nih.govwikipedia.org Preclinical studies in uni-nephrectomized db/db mice and uni-nephrectomized rats administered aldosterone and high salt showed that AZD9977 dose-dependently reduced albuminuria and improved kidney histopathology similarly to this compound. nih.govsci-hub.senih.gov However, a key distinction lies in their effects on urinary electrolytes: in acute testing, AZD9977 did not affect the urinary Na+/K+ ratio, whereas this compound increased it dose-dependently. nih.govnih.gov This suggests a reduced hyperkalemia risk for AZD9977. nih.govnih.gov AZD9977 is a partial MR antagonist, unlike this compound, which is a full antagonist, and has a distinct interaction pattern with the MR and different co-factor recruitment compared to this compound. tandfonline.comnih.govsci-hub.se

Other Preclinical Findings and Observed Effects (e.g., Prostate Atrophy in Rodents)

Preclinical investigations into this compound have revealed various effects beyond its primary mineralocorticoid receptor antagonism, particularly in rodent models. These findings provide insights into potential off-target or secondary pharmacological actions at high exposure levels.

Prostate Atrophy Dose-related prostate atrophy has been observed in male dogs administered this compound at dosages of 15 mg/kg/day and higher, corresponding to systemic exposures (AUC) approximately five to six times that at the human therapeutic dose of 50-100 mg/day tga.gov.aufda.gov. This effect was reversible following daily treatment for one year at 100 mg/kg/day fda.gov. Importantly, despite the prostatic changes, affected dogs showed no decline in libido, sexual performance, or semen quality, and testicular weight and histology remained unaffected in mouse, rat, or dog studies tga.gov.aufda.gov. Prostate atrophy was also noted in rats at exposure levels several-fold above clinical exposure, specifically around 12-fold higher compared to the human area under the concentration-time curve (AUC) at a 100 mg dose hres.ca. In repeated-dose toxicity studies, these prostatic changes in both rats and dogs were not associated with adverse functional consequences pom.go.idhpra.ie. Comparative studies indicated that this compound was less potent than spironolactone in inducing secondary effects such as prostate atrophy fda.gov.

Table 1: Preclinical Findings on Prostate Atrophy in Dogs and Rats

SpeciesThis compound Dosage (mg/kg/day)Systemic Exposure (AUC Multiple vs. Human Therapeutic Dose)Observed EffectReversibilityFunctional Impact
Dog≥ 155-6x (vs. 50-100 mg/day)Dose-related prostate atrophyReversibleNone reported
RatNot specified~12x (vs. 100 mg/day)Prostate atrophyNot specifiedNone reported

Male Fertility and Reproductive Organs In male rats treated with this compound at 1000 mg/kg/day for 10 weeks, which resulted in systemic exposures (AUC) 17 to 24 times that at the human therapeutic dose (50-100 mg/day), decreased weights of seminal vesicles and epididymides were observed, alongside a slight decrease in fertility tga.gov.aufda.gov. The no-effect dose for these reproductive organ changes was determined to be 300 mg/kg/day, correlating to approximately 10 times the clinical AUC at a 50 mg/day dose tga.gov.au. Indications suggest that this compound may alter male fertility at exposure levels approximately 23 times the human exposure, without apparent paternal toxicity medscape.com.

Table 2: Preclinical Findings on Male Fertility and Reproductive Organs in Rats

SpeciesThis compound Dosage (mg/kg/day)Systemic Exposure (AUC Multiple vs. Human Therapeutic Dose)Observed EffectsFertility Impact
Rat100017-24x (vs. 50-100 mg/day)Decreased seminal vesicle and epididymis weightsSlightly decreased
Rat300~10x (vs. 50 mg/day)No observed effect on seminal vesicle/epididymis weightsNo effect

Maternal and Fetal Effects Studies in rats and rabbits did not demonstrate teratogenic effects of this compound tga.gov.aufda.govhres.camedsafe.govt.nz. However, at the highest administered doses (1000 mg/kg/day in rats and 300 mg/kg/day in rabbits), which correspond to approximately 40 times the clinical exposure based on AUC, decreased maternal and fetal weights were observed in rats tga.gov.aumedsafe.govt.nz. Similarly, in rabbits, decreased maternal body weights and increased post-implantation loss were noted at the highest dosage tga.gov.auhres.camedsafe.govt.nz.

Breast Milk Transfer and Offspring Effects Preclinical data indicate that this compound and/or its metabolites are present in rat breast milk tga.gov.aufda.govpom.go.idhpra.ie. Rat pups exposed through maternal milk at a maternal dose of 1000 mg/kg/day (maternal exposure 43 times the clinical AUC) exhibited decreased body weight gain tga.gov.aufda.gov. However, other preclinical data suggest that rat pups exposed via this route developed normally pom.go.idhpra.ie.

Thyroid Tumors Long-term administration of this compound in rats for two years resulted in statistically significant increases in benign thyroid tumors fda.gov. This effect was observed in both male and female rats at 250 mg/kg/day (the highest dose tested) and in male rats only at 75 mg/kg/day fda.gov. These dosages provided systemic AUC exposures approximately 2 to 12 times higher than the average human therapeutic exposure at 100 mg/day fda.gov.

Chronic Progressive Nephropathy (CPN) Repeat-dose animal toxicity studies in rats identified an increase in the incidence and/or severity of chronic progressive nephropathy (CPN) hres.ca. This condition is a rat-specific kidney disease without a human counterpart and occurred at multiples of human therapeutic exposure, specifically about 12-fold higher than the human AUC at 100 mg hres.ca. Notably, female rats exhibited different metabolic profiles compared to male rats, with females excreting 75% of the drug unchanged versus 25% in males fda.gov.

Physiological Adaptations Other observed changes in rodents, such as elevated serum cholesterol, triglycerides, and protein levels, along with secondary thyrotrophic effects, were interpreted as physiological adaptations linked to hepatic enzyme induction and a corresponding increase in liver mass hres.ca.

Acute Toxicity this compound demonstrated a low level of acute toxicity in animal models. Severe clinical signs or fatalities were only observed at high doses: ≥ 1500 mg/kg in mice and ≥ 500 mg/kg in dogs. In rats, no such effects were noted even at doses up to 2000 mg/kg hres.ca. Lethality was not observed in mice, rats, or dogs after single oral doses that yielded Cmax exposures at least 25 times higher than those in humans receiving 100 mg/day of this compound fda.gov.

Drug Metabolism and Pharmacokinetics in Preclinical Research

Biotransformation Pathways and Metabolite Identification

The metabolism of eplerenone primarily occurs through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, leading to the formation of pharmacologically inactive metabolites.

In humans, this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme nih.govnih.govcaymanchem.comiiab.mescbt.com. While CYP3A5 also contributes to this compound metabolism, its involvement is minimal in humans nih.govnih.goviiab.me. Specifically, the formation of the primary metabolite, 6β-hydroxy this compound, is preferentially catalyzed by CYP3A4 nih.govnih.gov. In contrast, the 21-hydroxy this compound metabolite is formed through the action of both CYP3A4 and CYP3A5, with CYP3A5 exhibiting a preferential role, indicated by a higher Vmax/Km ratio compared to CYP3A4 nih.govnih.gov.

In animal models, particularly dogs, the CYP3A12 enzyme is involved in the 6β- and 21-hydroxylation of this compound nih.goviiab.me.

Preclinical in vitro studies in both humans and dogs have identified 6β-hydroxy this compound and 21-hydroxy this compound as the major metabolites of this compound nih.goviiab.me. These metabolites are considered pharmacologically inactive nih.govscbt.comnih.govnucleos.com. The metabolism of this compound involves Phase I hydroxylation of the methyl group, leading to the formation of these and other inactive metabolites nucleos.com.

In Vitro Metabolic Characterization Methodologies

Various in vitro methodologies have been employed to characterize the metabolic profile of this compound, providing insights into its biotransformation kinetics and enzyme involvement.

In vitro microsomal incubations utilizing recombinant CYP3A4 and CYP3A5 enzymes have been instrumental in determining their respective contributions to this compound metabolism nih.govnih.gov. Studies have specifically used cDNA-expressed human CYP3A4 and dog CYP3A12, along with human liver microsomes, to assess the metabolic pathways nih.goviiab.me.

To further delineate the role of specific CYP isoforms, inhibition studies were conducted using CYP3A-selective inhibitors such as ketoconazole, troleandomycin, and 6′,7′-dihydroxybergamottin in human liver microsomes iiab.me. The use of a monoclonal anti-CYP3A4 antibody also helped to confirm the involvement of this specific enzyme in this compound metabolism iiab.me. These studies typically involve incubating the compound with liver microsomes or recombinant enzymes in the presence of cofactors like NADPH, followed by analysis of metabolite formation or substrate depletion simsonpharma.com.

Kinetic parameters, including the maximum reaction rate (Vmax) and the Michaelis-Menten constant (Km), are crucial for characterizing enzyme-substrate affinity and catalytic efficiency. These parameters have been determined for the major metabolic pathways of this compound in human liver microsomes.

The Vmax and Km values for the formation of 6β-hydroxythis compound and 21-hydroxythis compound (B1434359) in human microsomes are summarized in the table below nih.goviiab.me:

Table 1: Kinetic Parameters of this compound Metabolism in Human Microsomes

Metabolite PathwayVmax (nmol/min/mg)Km (µM)
6β-hydroxylation0.973 nih.goviiab.me217 nih.goviiab.me
21-hydroxylation0.143 nih.goviiab.me211 nih.goviiab.me

Additionally, the Vmax/Km ratio, which reflects catalytic efficiency, was higher for CYP3A5 (3.3) compared to CYP3A4 (1.9) in the formation of the 21-hydroxy metabolite nih.govnih.gov.

Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic (PK) studies in various animal models, including mice, rats, and dogs, are fundamental for predicting drug behavior in humans and informing clinical development. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Animal studies have shown that lethality was not observed in mice, rats, or dogs after single oral doses of this compound that resulted in Cmax exposures at least 25 times higher than those observed in humans receiving a 100 mg/day therapeutic dose simsonpharma.com. At higher exposures, some effects were noted in specific animal models:

Dogs exhibited emesis, salivation, and tremors at Cmax exposures 41 times the human therapeutic Cmax, progressing to sedation and convulsions at even higher exposures simsonpharma.com.

Male rats treated with this compound at 1000 mg/kg/day for 10 weeks, resulting in AUC exposures 17 times that of the human therapeutic dose (100 mg/day), showed decreased weights of seminal vesicles and epididymides, alongside slightly decreased fertility simsonpharma.com.

Dose-related prostate atrophy was observed in dogs administered this compound at dosages of 15 mg/kg/day and higher (AUC 5 times the human therapeutic dose at 100 mg/day). This effect was found to be reversible upon drug withdrawal simsonpharma.com.

Long-term studies in rats revealed statistically significant increases in benign thyroid tumors after 2 years when administered this compound at 250 mg/kg/day (AUC exposures approximately 2 to 12 times higher than the average human therapeutic exposure at 100 mg/day). This effect was also observed in male rats at 75 mg/kg/day simsonpharma.com.

A notable sex-related difference in this compound metabolism was observed in rats. Male rats metabolized approximately 75% of a given dose and excreted 25% unchanged, whereas female rats excreted approximately 75% of the drug unchanged. This difference led to a 2-3 times higher body burden in female rats compared to male rats receiving the same dosage. While detailed quantitative pharmacokinetic parameters (e.g., specific Cmax, Tmax, AUC, and half-life values) for this compound in standard oral administration in rats, mice, or dogs were not consistently available across the provided search results, these preclinical findings contribute significantly to the understanding of this compound's disposition in animal models.

Compound Names and PubChem CIDs

Chemical Synthesis and Structure Activity Relationship Sar Research of Eplerenone

Synthetic Derivations from Spironolactone (B1682167): Chemical Modifications for Selectivity

Eplerenone was developed as a derivative of spironolactone, with its chemical structure designed to improve selectivity for the mineralocorticoid receptor (MR) ahajournals.orgwikipedia.orgmdpi.com. The key chemical modifications introduced to spironolactone's structure to yield this compound involve two primary changes:

The introduction of a 9α,11α-epoxy bridge ahajournals.orgwikipedia.org.

The substitution of the 17α-thioacetyl group of spironolactone with a carbomethoxy group ahajournals.orgwikipedia.org.

These structural alterations are crucial for enhancing this compound's selectivity for the aldosterone (B195564) receptor while minimizing its affinity for other steroid receptors, such as those for progesterone (B1679170) and androgens mdpi.com.

The synthesis of this compound from canrenone (B1668266) derivatives presents specific challenges, notably the stereoselective introduction of the carbomethoxy substituent at the C-7α position of the steroid skeleton and the regioselective dehydration of the 11α-hydroxy group mdpi.com. One notable synthetic approach, reported by Grob et al. from Ciba-Geigy AG in 1984, utilized Nagata hydrocyanation of Δ9(11)-canrenone as a pivotal step mdpi.com. While effective, this method exhibited moderate stereoselectivity in the formation of the 7α-cyano derivative, often necessitating extensive column chromatographic separations to achieve the desired purity mdpi.com. Canrenone itself is recognized as an important intermediate in the synthesis of both spironolactone and this compound google.com.

Structure-Activity Relationship: Molecular Determinants of Mineralocorticoid Receptor Selectivity

This compound functions as a competitive antagonist of the mineralocorticoid receptor (MR), similar to spironolactone ahajournals.orgwikipedia.orgwikipedia.org. The defining feature of this compound's structure-activity relationship (SAR) is its significantly enhanced selectivity for the MR compared to other steroid receptors, including androgen, progesterone, and glucocorticoid receptors abcam.comresearchgate.net. This improved selectivity is primarily attributed to the presence of the 9,11-epoxide group within its structure mdpi.com.

While this compound demonstrates a 10- to 20-fold lower affinity for the MR in vitro when compared to spironolactone, its in vivo potency is estimated to be 50% to 75% of spironolactone's ahajournals.orgwikipedia.org. This apparent discrepancy between in vitro affinity and in vivo potency may be partly explained by this compound's lower plasma protein binding (approximately 50%) compared to spironolactone (94%), leading to a higher fraction of bioavailable compound in vivo eshonline.org.

The activity of mineralocorticoid antagonists, including spironolactone, is known to be dependent on the presence of a γ-lactone ring at the C-17 position wikipedia.org. Furthermore, the C-7 position plays a critical role in activity, as substituents at this site can sterically hinder the interaction of C-7-unsubstituted agonists, such as aldosterone, with the receptor wikipedia.org.

A key distinction in the SAR of this compound versus spironolactone lies in their metabolic profiles. This compound undergoes extensive metabolism, resulting in a short half-life and the formation of inactive metabolites wikipedia.orgeshonline.org. In contrast, spironolactone is a prodrug that is rapidly and extensively metabolized in the liver to several active metabolites, including 7α-thiomethylspironolactone (TMS) and canrenone, which contribute to its pharmacological effects and longer duration of action wikipedia.orgeshonline.orgmdpi.com. The reduced cross-reactivity with androgen and progesterone receptors for this compound, compared to spironolactone, leads to fewer endocrine-related side effects wikipedia.orgresearchgate.net.

Table 1: Comparative Selectivity and Properties of Spironolactone and this compound

PropertySpironolactoneThis compound
Mineralocorticoid Receptor (MR) Affinity (in vitro) Higher10-20x lower than spironolactone ahajournals.orgwikipedia.org
MR Potency (in vivo) Higher50-75% of spironolactone's potency ahajournals.orgwikipedia.org
Selectivity for Androgen/Progesterone/Glucocorticoid Receptors Lower (significant cross-reactivity) wikipedia.orgabcam.comeshonline.orgSignificantly greater selectivity (low cross-reactivity) wikipedia.orgabcam.comresearchgate.net
Key Structural Modification (vs. Spironolactone) N/A (parent compound)9α,11α-epoxy bridge; 17α-carbomethoxy group ahajournals.orgwikipedia.org
Active Metabolites Yes (e.g., Canrenone, 7α-thiomethylspironolactone) wikipedia.orgeshonline.orgmdpi.comNo wikipedia.orgeshonline.org
Plasma Protein Binding ~94% eshonline.org~50% eshonline.orgmims.com

Advanced Analytical Methodologies for Eplerenone Research

Quantification in Preclinical Biological Matrices

The determination of Eplerenone concentrations in biological matrices, such as plasma and urine, is a cornerstone of preclinical research. This involves sophisticated analytical techniques capable of handling the complexity of biological samples and achieving high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a preferred technique for the quantification of this compound in biological matrices due to its high sensitivity and specificity wikipedia.org. This method allows for the precise measurement of this compound at low concentrations, which is critical for pharmacokinetic and bioequivalence assessments wikipedia.org.

Several studies have established and validated LC-MS/MS assays for this compound. For instance, a robust LC-MS/MS method for this compound quantification in human plasma demonstrated a linear dynamic range of 5–4000 ppb (ng/mL) with a lower limit of quantitation (LLOQ) of 1 ppb (ng/mL) wikipedia.org. This method utilized dexamethasone (B1670325) as an internal standard and involved solid-phase extraction (SPE) for sample preparation wikipedia.org. The method's ability to distinguish this compound from endogenous plasma components and the internal standard ensured accurate quantification without interference wikipedia.org.

Another automated LC-MS/MS assay was validated for this compound and its hydrolyzed metabolite in human urine. This assay exhibited a linear dynamic range of 50–10,000 ng/mL for both compounds, with an LLOQ of 50 ng/mL uni.luresearchgate.net. The chromatographic separation was performed on a reverse phase Zorbax XDB-C(8) HPLC column using a mobile phase of acetonitrile:water (40:60, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.4) uni.luresearchgate.net. This compound and its metabolite were ionized using positive and negative ionization mass spectrometry, respectively, with multiple reaction monitoring (MRM) for detection uni.luresearchgate.net. The sample analysis time for each injection was 5 minutes, achieving a throughput of 100 human urine standards and samples per run uni.luresearchgate.net.

Table 1: Summary of LC-MS/MS Applications for this compound Quantification

Biological MatrixInternal StandardLinear Dynamic Range (ng/mL)LLOQ (ng/mL)Column TypeMobile PhaseReference
Human PlasmaDexamethasone5–40001Not specifiedNot specified wikipedia.org
Human UrineStable isotope labeled internal standards50–10,00050Zorbax XDB-C(8) HPLCAcetonitrile:water (40:60, v/v) with 10 mM ammonium acetate (pH 7.4) uni.luresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV detection is another established method for quantifying this compound in biological fluids, offering a more economical approach compared to LC-MS uni.lu. A rapid and simple HPLC method was developed and validated for this compound estimation in spiked human plasma using UV detection at 241 nm uni.luguidetopharmacology.org. This method involved liquid-liquid extraction (LLE) for sample preparation and utilized valdecoxib (B1682126) as an internal standard uni.luguidetopharmacology.org. The chromatographic separation was achieved on a HiQSil C-18HS column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (50:50, v/v) at a flow rate of 1 mL/min uni.luguidetopharmacology.org. The calibration curve for this method was linear in the range of 100–3200 ng/mL uni.luguidetopharmacology.org.

Another validated RP-HPLC method for this compound in human plasma employed hydrochlorothiazide (B1673439) as an internal standard uni.lu. This method used a Phenomenex Prodigy ODS-2, C18 column (150 X 4.6 mm id) with a mobile phase of 20 mM Sodium acetate buffer (pH 4.0 ± 0.05) and methanol (B129727) in a ratio of 30:70 v/v, detected at 220 nm uni.lu. Linearity was observed over the range of 52.52 to 3089.48 ng/mL, with a runtime of 6 minutes uni.lu.

Ultra-High Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering enhanced chromatographic resolution, faster analysis speed, and increased sensitivity wikidata.org. UPLC systems utilize smaller particles in columns (≤ 4 µm) and operate at higher pressures (up to 15,000 psi), leading to higher efficiency and reduced solvent consumption wikidata.org. While specific UPLC methods solely for this compound quantification in preclinical biological matrices were not detailed, this compound itself has been utilized as an internal standard in UPLC-MS/MS methods for quantifying other drugs in human plasma, highlighting the compatibility of this compound with this advanced platform nih.gov. This indicates the potential and applicability of UPLC techniques for future this compound research.

Table 2: Summary of HPLC Applications for this compound Quantification

Biological MatrixInternal StandardLinear Dynamic Range (ng/mL)Detection Wavelength (nm)Column TypeMobile PhaseReference
Spiked Human PlasmaValdecoxib100–3200241HiQSil C-18HSAcetonitrile:water (50:50, v/v) uni.luguidetopharmacology.org
Human PlasmaHydrochlorothiazide52.52–3089.48220Phenomenex Prodigy ODS-2, C1820 mM Sodium acetate buffer (pH 4.0 ± 0.05):methanol (30:70 v/v) uni.lu

Method Validation Parameters for Bioanalytical Assays

Bioanalytical method validation is an essential process to demonstrate that an analytical method is suitable for its intended purpose of quantifying drugs and their metabolites in biological matrices nih.gov. Key parameters are evaluated to ensure the reliability, accuracy, and precision of the generated data.

Specificity and selectivity are critical parameters in bioanalytical method validation, ensuring that the method can accurately measure the analyte of interest without interference from endogenous matrix components or other co-administered compounds nih.gov. Specificity tests typically involve comparing responses from blank biological matrices (e.g., plasma from different sources) with those of samples spiked with the analyte at the lower limit of quantification (LLOQ) uni.lunih.gov. For a method to be considered specific, the response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ standard's response, and the LLOQ concentration's response should be at least five times greater than any interference in blanks nih.gov. Similarly, interfering peaks at the internal standard's retention time should be ≤5% of the internal standard's response nih.gov. In the context of this compound quantification, specificity assessments have confirmed the ability of LC-MS/MS methods to distinguish this compound from endogenous plasma components and the internal standard, dexamethasone, ensuring accurate quantification wikipedia.org.

Linearity establishes the proportionality between the analyte concentration and the instrument response over a defined range. This is typically demonstrated by constructing a calibration curve using a series of known concentrations of the analyte in the biological matrix nih.gov. The calibration curve should exhibit a linear response, and the correlation coefficient (r or R²) should be close to 1 (e.g., greater than 0.999).

The calibration range, defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ), represents the concentration interval within which the method provides reliable results. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, typically established using at least five independent samples. For this compound, reported linear dynamic ranges include 5–4000 ppb (ng/mL) with an LLOQ of 1 ppb (ng/mL) for LC-MS/MS in human plasma wikipedia.org, and 50–10,000 ng/mL with an LLOQ of 50 ng/mL for LC-MS/MS in human urine uni.luresearchgate.net. HPLC methods have shown linear ranges such as 100–3200 ng/mL uni.luguidetopharmacology.org and 52.52–3089.48 ng/mL uni.lu in human plasma. Acceptance criteria for calibration curves generally require that residuals (percentage difference of back-calculated concentration from nominal concentration) are within ±20% at the LLOQ and within ±15% at all other calibration levels, with at least two-thirds of the standards meeting this criterion nih.gov.

Table 3: Examples of Linearity and LLOQ for this compound Assays

MethodBiological MatrixLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r/R²)Reference
LC-MS/MSHuman Plasma5–40001Not specified in snippet, but confirmed linear wikipedia.org
LC-MS/MSHuman Urine50–10,00050Not specified in snippet, but confirmed linear uni.luresearchgate.net
HPLCHuman Plasma100–3200100Not specified in snippet, but confirmed linear uni.luguidetopharmacology.org
HPLCHuman Plasma52.52–3089.4852.52Not specified in snippet, but confirmed linear uni.lu
HPLCBulk Drug10,000–100,000 (10-100 µg/mL)53 (0.053 µg/mL)0.999

Precision and accuracy are fundamental to demonstrating the reliability of a bioanalytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed through intra-day (within-run) and inter-day (between-run) variability, expressed as percentage relative standard deviation (%RSD) or coefficient of variation (%CV) uni.lu. Acceptable limits for precision are generally within ±15%, with the LLOQ often allowed up to ±20% uni.lu. For this compound assays, intra-day and inter-day variability have been reported to be within acceptable limits, ensuring reproducibility wikipedia.orguni.lu.

Accuracy refers to the closeness of the mean of a series of measurements to the true or nominal concentration of the analyte. It is commonly expressed as percentage recovery or percentage relative error (%RE) uni.lu. Accuracy is evaluated by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range. For this compound, accuracy evaluations have shown results within acceptable limits, ensuring the reliability of quantification wikipedia.orguni.luresearchgate.netuni.lu. For example, a validated HPLC method reported accuracy and precision within acceptable limits, with accuracy for all QC concentrations being less than 5% uni.lu.

Table 4: General Acceptance Criteria for Precision and Accuracy in Bioanalytical Assays

ParameterConcentration LevelAcceptance CriteriaReference
Precision (%RSD/%CV)LLOQ≤ 20%
Other QC Levels≤ 15%
Accuracy (%RE)LLOQWithin ±20% nih.gov
Other QC LevelsWithin ±15% nih.gov

Future Directions and Emerging Research Avenues for Eplerenone

Elucidation of Undiscovered Molecular Signaling Pathways

Research is actively exploring the less-understood molecular signaling pathways influenced by eplerenone, moving beyond its primary mineralocorticoid receptor (MR) antagonism. Studies have indicated that this compound exerts protective effects in renal ischemia/reperfusion injury by modulating several key pathways, including the upregulation of Klotho, heat shock protein 70 (HSP70), sirtuin1 (SIRT1), SIRT3, and peroxisome proliferator-activated receptor-gamma coactivator 1-α (PGC-1α). Concurrently, it has been shown to downregulate NF-κB signaling and its downstream inflammatory factors such as IL-6, COX-2, and TNF-α, along with apoptotic factors. researchgate.net

Furthermore, this compound's renoprotective effects may involve the inhibition of LOX-1-mediated adhesion molecules, the suppression of the PKCepsilon-MAP kinase-p90RSK pathway, and the improvement of endothelial function through the inhibition of Rho-kinase genominfo.orgnih.gov. Aldosterone (B195564), the hormone antagonized by this compound, is known to induce Rho-associated kinase (ROCK) activity, suggesting a direct link between this compound's action and the modulation of this pathway nih.gov. Gene enrichment analyses in studies involving this compound have also revealed its impact on pathways related to cell-cell junction organization, canonical glycolysis, positive regulation of immune response, and potassium ion transport. The PPAR signaling pathway has also been identified as a significant regulatory target wikidata.org.

Table 1: Key Molecular Signaling Pathways Modulated by this compound

Pathway/FactorEffect of this compoundAssociated Condition/ContextReference
Klotho, HSP70, SIRT1, SIRT3, PGC-1αUpregulationRenal Ischemia/Reperfusion Injury researchgate.net
NF-κB signaling, IL-6, COX-2, TNF-αDownregulationRenal Ischemia/Reperfusion Injury researchgate.net
LOX-1-mediated adhesion moleculesInhibitionRenoprotection, Endothelial Function genominfo.org
PKCepsilon-MAP kinase-p90RSK pathwaySuppressionRenoprotection genominfo.org
Rho-kinase (ROCK) activityInhibitionEndothelial Function, Hypertension genominfo.orgnih.gov
PPAR signaling pathwayRegulationGill stress response, ion transport wikidata.org
Cell-cell junction organization, canonical glycolysis, immune response, potassium ion transportDifferential RegulationGill stress response, ion transport wikidata.org

Investigation in Novel Preclinical Disease Models and Contexts

Preclinical investigations are crucial for expanding the understanding of this compound's potential beyond its established indications. This compound has demonstrated significant cardioprotective effects in various experimental models of cardiovascular disease wikipedia.org. Studies in stroke-prone spontaneously hypertensive rats (SHRSP) showed that chronic oral treatment with this compound prevented the development of proteinuria and renal lesions, even at doses that did not lower elevated blood pressure, highlighting its direct organ-protective effects independent of its antihypertensive action wikipedia.org. Furthermore, this compound has been shown to reduce ventricular fibrosis in aldosterone-salt models of severe hypertension and cardiac dysfunction wikipedia.org.

This compound is also frequently used as a comparator in the development of novel non-steroidal mineralocorticoid receptor antagonists (MRAs), such as KBP-5074 (ocedurenone) and AZD9977 (balcinrenone). Comparative studies in rat models of kidney injury and hypertension aim to evaluate the therapeutic index and efficacy of these newer agents against this compound, particularly concerning their ability to provide organ protection with reduced electrolyte disturbances mdpi.comwikipedia.orgnih.gov. For instance, KBP-5074 demonstrated a better therapeutic index than this compound in a rat model of kidney injury induced by aldosterone, salt, and unilateral nephrectomy, showing greater effectiveness at preventing an increase in urinary albumin-to-creatinine ratio (UACR) while blunting serum potassium effects to a similar extent mdpi.com. AZD9977 has also shown similar efficacy to this compound in preserving renal function and structural integrity in rodent models of chronic kidney disease, but with a reduced effect on the urinary Na+/K+ ratio wikipedia.org.

Beyond cardiorenal applications, this compound is being explored in other contexts, such as chronic central serous chorioretinopathy (cCSC) wikipedia.org. Preclinical testing is also increasingly leveraging advanced in vitro cell models, which are gaining momentum as platforms for sophisticated pharmacological and pathophysiological studies, complementing traditional animal models guidetopharmacology.org.

Integration with Systems Biology and Multi-Omics Approaches in Experimental Systems

The complexity of biological systems necessitates integrative approaches, and this compound research is increasingly benefiting from systems biology and multi-omics strategies. These approaches combine data from various "omics" platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a more holistic molecular perspective and capture the dynamic interplay between biological processes nih.govmims.com.

Computational modeling, often integrated with multi-omics data, has been used to understand this compound's relevance in conditions like Alzheimer's disease, suggesting its potential in novel therapeutic avenues guidetopharmacology.org. In kidney transplantation research, multi-omics approaches are being applied within a systems biology framework to unravel complex mechanisms nih.gov. A study investigating goose skeletal muscle stem cell differentiation integrated transcriptomic and metabolomic analyses, identifying stage-specific molecular signatures and regulatory networks. This research highlighted how 11-deoxycorticosterone (DOC), a mineralocorticoid, influences gill stress response and ion transport, with this compound demonstrating a differential regulatory effect on these processes wikidata.org. This exemplifies how multi-omics can reveal intricate molecular mechanisms influenced by MR antagonists in diverse biological systems.

Advancements in Analytical Techniques for Mechanistic Research

Advancements in analytical techniques are crucial for enhancing the precision and depth of mechanistic research on this compound. Innovations in bioanalytical methods allow for more sensitive and accurate quantification of the compound and its metabolites, as well as the detection of subtle molecular changes induced by its action.

One notable development is the application of highly fluorescent nitrogen-doped carbon quantum dots (N-CQDs) as nano-sensors for the spectrofluorimetric determination of this compound. This method offers a sensitive and linear detection range, demonstrating its utility for drug quantification in pharmaceutical tablets and spiked human plasma. Traditional high-performance liquid chromatography (HPLC) methods with UV detection continue to be developed and validated for the estimation of this compound in biological matrices like human plasma, providing reliable tools for pharmacokinetic and pharmacodynamic studies.

Furthermore, research into novel drug delivery systems, such as this compound nanocrystals (EPL-NCs), has shown promising results. EPL-NCs exhibited a 17-fold increase in saturation solubility and a significantly higher dissolution rate compared to this compound powder, leading to improved oral bioavailability. While these advancements primarily target drug delivery and efficacy, they also facilitate mechanistic research by enabling better control over drug exposure and distribution in experimental systems. The increasing sophistication of analytical tools and data analysis platforms is also bolstering the utility of in vitro models for advanced pharmacological and pathophysiological studies guidetopharmacology.org.

Q & A

Q. What are the primary pharmacological mechanisms of Eplerenone, and how do they inform clinical trial design?

this compound selectively binds to mineralocorticoid receptors, antagonizing aldosterone to reduce sodium retention and fibrosis. Methodologically, preclinical studies should assess receptor binding affinity (e.g., IC50 values) and tissue-specific effects using in vitro assays (e.g., competitive binding assays) and in vivo models (e.g., rodent hypertension/heart failure models). Clinical trials often build on these mechanisms by targeting endpoints like ejection fraction or serum potassium levels .

Q. What key endpoints are prioritized in randomized controlled trials (RCTs) evaluating this compound for heart failure?

RCTs typically use composite endpoints such as "death from cardiovascular causes or hospitalization for heart failure" to capture holistic efficacy. For example, the EMPHASIS-HF trial (2011) employed this endpoint with hazard ratio calculations, requiring rigorous adjudication committees to validate events. Secondary endpoints often include all-cause mortality, NYHA class improvement, and hyperkalemia incidence .

Q. How should researchers monitor and mitigate hyperkalemia risk in this compound trials?

Protocols must include frequent serum potassium monitoring (e.g., baseline, weeks 1, 4, and 12), dose adjustments (e.g., reducing from 50 mg to 25 mg daily), and exclusion criteria for baseline potassium >5.0 mmol/L. Statistical methods like Kaplan-Meier analysis can quantify risk over time, while stratification by renal function (e.g., eGFR) identifies high-risk subgroups .

Advanced Research Questions

Q. How can sensitivity analyses resolve discrepancies in this compound’s efficacy across subgroups (e.g., post-MI vs. chronic HF)?

Post hoc analyses using Cox proportional hazards models with interaction terms (e.g., treatment-by-subgroup interactions) can assess heterogeneity. For instance, EMPHASIS-HF used a 30-day vs. 42-day post-hospitalization cutoff, revealing consistent relative risk reduction (HR=0.63–0.81) but varying absolute benefits. Pre-specified subgroup hypotheses and multiplicity adjustments (e.g., Bonferroni) reduce false positives .

Q. What methodological approaches optimize stability-indicating assays for this compound in formulation studies?

Forced degradation studies under ICH guidelines (acid/alkali hydrolysis, oxidation, photolysis) paired with experimental design (e.g., factorial designs) identify critical degradation pathways. Sonawane & Gide (2011) used Yates analysis to rank factors (e.g., pH, temperature) affecting degradation, validated via LC-MS for product characterization. This minimizes trial-and-error experimentation .

Q. How do researchers reconcile conflicting efficacy data between this compound and spironolactone in heart failure?

Comparative effectiveness requires network meta-analyses or adjusted indirect comparisons. For example, RALES (spironolactone) showed a 30% mortality risk reduction in severe HF, while EMPHASIS-HF (this compound) demonstrated 24% in mild HF. Differences in study populations (e.g., NYHA class, baseline therapies) and receptor selectivity (spironolactone’s antiandrogenic effects) necessitate covariate-adjusted regression .

Q. What strategies enhance the validity of meta-analyses on this compound’s antihypertensive effects?

Systematic reviews should adhere to PRISMA guidelines, assess risk of bias via Cochrane tools, and perform sensitivity analyses excluding low-quality studies. For example, Gao et al. (2023) highlighted methodological limitations in existing meta-analyses, such as inconsistent outcome reporting and publication bias, advocating for Grading of Recommendations Assessment, Development and Evaluation (GRADE) criteria .

Methodological Frameworks

Q. How to design a dose-finding study for this compound in novel populations (e.g., pediatric HF)?

Phase II trials should use adaptive designs (e.g., Bayesian continual reassessment) to balance efficacy and safety. Pharmacokinetic/pharmacodynamic (PK/PD) modeling, incorporating covariates like body weight and renal function, can predict optimal dosing. Safety monitoring must align with FDA guidelines for potassium and renal endpoints .

Q. What statistical methods are robust for analyzing time-to-event data in this compound trials?

Cox proportional hazards models with stratified randomization factors (e.g., region, baseline EF) are standard. Competing risks analysis (e.g., Fine-Gray models) accounts for non-cardiovascular deaths. EMPHASIS-HF used log-rank tests and Kaplan-Meier curves, with pre-specified alpha spending functions for interim analyses .

Q. How to operationalize translational research bridging this compound’s molecular mechanisms to clinical outcomes?

Integrate omics data (e.g., transcriptomics from myocardial biopsies) with clinical endpoints using pathway enrichment analysis. For example, aldosterone-induced fibrosis markers (e.g., galectin-3) can be correlated with echocardiographic changes in longitudinal studies .

Tables for Key Findings

Trial Population Intervention Primary Outcome (HR; 95% CI) Hyperkalemia Incidence
EMPHASIS-HF NYHA II, EF ≤35%This compound 50 mg0.63 (0.54–0.74)11.8% vs. 7.2% (placebo)
RALES NYHA III-IV, EF ≤35%Spironolactone 25 mg0.70 (0.60–0.82)2% vs. 1% (placebo)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eplerenone
Reactant of Route 2
Eplerenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.